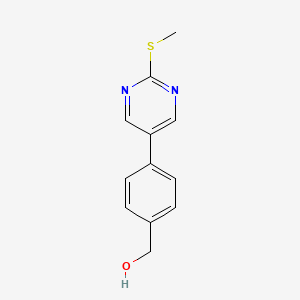

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol

Description

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is a pyrimidine derivative featuring a methylthio (-SCH₃) group at position 2 of the pyrimidine ring and a hydroxymethyl (-CH₂OH) group attached to a para-substituted phenyl ring at position 5 (Figure 1). This structure combines aromatic and sulfur-containing moieties, which are often associated with biological activity, such as kinase inhibition or antimicrobial effects .

Properties

Molecular Formula |

C12H12N2OS |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

[4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |

InChI Key |

OUNZVYQKAQCUJZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Chlorination and Cyanidation of Benzyl Alcohol Derivatives

A key intermediate in the synthesis is the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, which is then converted to the corresponding nitrile:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride | Concentrated HCl, 10–40°C, 1–4 hours, in toluene (water-immiscible solvent) | Neutralization and solvent removal yield benzyl chloride; purification by distillation possible |

| 2 | Cyanidation of 4-(methylthio)benzyl chloride to 4-(methylthio)benzyl nitrile | Alkali metal cyanide, phase transfer catalyst, acetic acid + mineral acid mixture, 50–115°C | Mixture of acetic acid with HCl or H2SO4 preferred; water may be added |

This sequence is crucial for introducing the nitrile group, which can be further transformed into the pyrimidine ring system or related intermediates.

Pyrimidine Ring Functionalization and Coupling

- The pyrimidine ring bearing the methylthio group at the 2-position is prepared or obtained as a precursor.

- Coupling with the phenylmethanol moiety occurs typically at the 5-position of the pyrimidine ring.

- This can be achieved by nucleophilic substitution or cross-coupling reactions under controlled conditions.

Oxidation and Reduction Steps

- Oxidation of acetylated intermediates to the final alcohol is often performed using hydrogen peroxide in the presence of alkali metal tungstate catalysts (e.g., sodium tungstate dihydrate) at mild temperatures (10–40°C, preferably ~20°C).

- The reaction is carried out in lower alcohol solvents, with reaction times ranging from 1 to 6 hours.

- The product precipitates upon addition of water and can be isolated by filtration.

Alternative Synthetic Routes

- Some methods involve the use of lithium diisopropylamide (LDA) for deprotonation at low temperatures (−78°C) followed by addition of aldehydes to form the alcohol functionality.

- Workup includes aqueous acid washes, organic extraction, drying, and purification by column chromatography using ethyl acetate/petroleum ether mixtures.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-(Methylthio)benzyl alcohol + HCl (conc.), toluene, 10–40°C | Chlorination | 4-(Methylthio)benzyl chloride |

| 2 | Alkali metal cyanide, phase transfer catalyst, acetic acid + mineral acid, 50–115°C | Cyanidation | 4-(Methylthio)benzyl nitrile |

| 3 | Pyrimidine precursor + benzyl nitrile derivative, coupling conditions | Formation of pyrimidinyl-phenyl linkage | Intermediate pyrimidine derivative |

| 4 | H2O2 + sodium tungstate, lower alcohol solvent, 20°C | Oxidation to alcohol | (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol |

Purification and Characterization

- Purification is typically achieved by distillation (for volatile intermediates) or column chromatography.

- Final products are isolated by precipitation upon addition of water after oxidation.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization

- The chlorination step is sensitive to temperature and solvent choice; toluene is preferred for phase separation and ease of workup.

- Phase transfer catalysts significantly improve cyanidation yields.

- Catalytic amounts of sodium tungstate (0.5–20 mol%) are effective for oxidation, minimizing side reactions.

- Continuous flow reactors and automated synthesis platforms have been reported to optimize yield and purity for scale-up production.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Chlorination Temp. | 10–40°C | Controlled to avoid side reactions |

| Chlorination Time | 1–4 hours | Sufficient for complete conversion |

| Cyanidation Temp. | 50–115°C | Higher temps favor reaction rate |

| Cyanidation Solvent | Acetic acid + mineral acid | Mixtures with HCl or H2SO4 preferred |

| Oxidation Catalyst | Sodium tungstate (0.5–20 mol%) | Catalytic amounts effective |

| Oxidation Temp. | 10–40°C (preferably 20°C) | Mild conditions preserve product integrity |

| Oxidation Time | 1–6 hours | Dependent on scale and concentration |

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is its role in anticancer therapies. Research has indicated that compounds featuring a pyrimidine moiety can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrimidine have been shown to modulate protein kinase activity, which is critical in cancer treatment strategies .

Case Study:

A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia cells. The compound's mechanism involved the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. Compounds with similar structures have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications on the pyrimidine ring can significantly affect biological activity, including binding affinity to target proteins and overall efficacy in disease models .

Data Table: Structure-Activity Relationships

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Methyl group on pyrimidine | Anti-cancer | 0.25 |

| Compound B | Hydroxyl group on phenyl | COX-2 inhibition | 0.04 |

| Compound C | Ethyl substitution | Increased affinity for CDK4/6 | 0.11 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions with phenolic compounds. Techniques such as microwave-assisted synthesis and pressurized liquid extraction have been employed to enhance yield and purity .

Synthesis Overview:

- Starting Materials: 2-Methylthio-pyrimidine and phenolic precursors.

- Reagents: Base catalysts, solvents like ethanol or dimethylformamide.

- Conditions: Reflux or microwave irradiation for optimized reaction times.

Future Directions in Research

Research into this compound is still evolving, with potential future applications in:

- Targeted Drug Delivery Systems: Leveraging its chemical properties for creating nanocarriers.

- Combination Therapies: Investigating synergistic effects with existing anticancer agents.

Mechanism of Action

The mechanism of action of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions . Detailed studies on its exact mechanism are ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ primarily in substituents at position 4 of the pyrimidine ring or modifications to the aromatic system (Table 1).

Table 1: Structural Comparison of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol with Analogs

Key Observations :

- Aromatic vs.

- Electronic Effects: Amino groups (-NH₂, -NHCH₃) are electron-donating, increasing pyrimidine ring electron density, whereas the phenyl group is mildly electron-withdrawing, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

- Solubility: The phenyl-substituted target compound is expected to exhibit lower aqueous solubility compared to amino analogs due to increased hydrophobicity. For example, [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol (CAS 588-36-3) has a higher predicted solubility (logP ~0.5) than the phenyl analog (estimated logP ~2.5) .

- Thermal Stability: Methylthio groups are susceptible to oxidation, forming sulfoxides or sulfones.

Biological Activity

The compound (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and related research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylthio group and a phenyl group linked to a methanol moiety . This structure suggests potential for various biological interactions due to the presence of functional groups that can participate in hydrogen bonding and nucleophilic reactions.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound may exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of specific kinases involved in tumor progression .

In a study evaluating related compounds, it was found that certain pyrimidine derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .

Antioxidant Activity

Pyrimidine derivatives are also recognized for their antioxidant properties. In experiments measuring the antioxidant capacity of synthesized pyrimidine acrylamides, several derivatives exhibited significant activity compared to standard references like Trolox, suggesting that this compound could possess similar protective effects against oxidative stress .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, derivatives featuring methylthio substitutions have been linked to modulation of peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid homeostasis .

The biological activity of this compound may be attributed to:

- Hydrogen Bonding : The hydroxyl group from the methanol moiety can form hydrogen bonds with biological targets.

- Electrophilic Interactions : The methylthio group enhances reactivity towards electrophiles, potentially influencing enzyme activity.

- Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways, affecting enzyme kinetics and cellular responses.

Case Studies and Research Findings

Q & A

Q. What are the typical synthetic routes for (4-(2-(methylthio)pyrimidin-5-yl)phenyl)methanol, and how is purity ensured?

The synthesis involves nucleophilic substitution reactions. Starting with a pyrimidine derivative (e.g., 2-methylthio-4-methylpyrimidine), formaldehyde is introduced under basic conditions (e.g., NaOH) to install the hydroxymethyl group at the 5-position. Purification via column chromatography or recrystallization ensures high purity (>95%) . Key intermediates should be monitored using TLC or HPLC to confirm reaction progression.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR verify substituent positions (e.g., methylthio at C2, hydroxymethyl at C5). Aromatic protons in the pyrimidine ring appear downfield (~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (CHNOS, MW 264.33 g/mol).

- FTIR : Peaks at ~3200–3400 cm (O-H stretch) and ~2550 cm (S-CH) validate functional groups .

Q. How does the methylthio group influence the compound’s reactivity?

The methylthio (S-CH) group is electron-withdrawing, activating the pyrimidine ring for nucleophilic substitution. It can be replaced by amines or thiols under acidic/basic conditions, enabling diversification into analogs (e.g., amino-pyrimidines) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatization?

Density Functional Theory (DFT) predicts transition states for substitution reactions. For example, replacing S-CH with NH requires evaluating solvent effects (polar aprotic vs. protic) and base strength. Experimental validation using kinetic studies (e.g., monitoring by H NMR) can resolve discrepancies between computational and empirical results .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Test cytotoxicity across concentrations (e.g., 1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) to confirm IC reproducibility.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism explains variability in in vivo vs. in vitro results .

- Structural Analog Comparison : Compare with (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol to isolate electronic vs. steric effects on activity .

Q. How is the hydroxymethyl group exploited in prodrug design?

The -CHOH group can be esterified to improve bioavailability. For example, acetylation forms a lipophilic prodrug, which is hydrolyzed in vivo by esterases. Stability studies (pH 7.4 buffer vs. plasma) quantify hydrolysis rates .

Q. What role does this compound play in metal-catalyzed cross-coupling reactions?

As a ligand precursor, the pyrimidine ring coordinates with Pd or Cu catalysts. For example, Suzuki-Miyaura coupling of its boronate derivative with aryl halides generates biaryl analogs. Optimize catalyst loading (1–5 mol%) and ligand ratios to minimize side products .

Methodological Notes

- Contradiction Handling : If yields vary between labs (e.g., 65% vs. 75%), replicate reactions under inert atmospheres (N) to exclude oxidation side reactions .

- Advanced Characterization : Single-crystal X-ray diffraction confirms regiochemistry, especially if NMR data are ambiguous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.